3,5-dimethyl-N,N-diphenyl-1H-1,2,4-triazole-1-carboxamide

TAAR1 trace amine receptor triazole carboxamide

TAAR1 lead optimization often lacks validated negative controls with defined SAR provenance, risking false-positive hits in off-target GPCR panels. This 3,5-dimethyl-N,N-diphenyl-1H-1,2,4-triazole-1-carboxamide (CAS 691398-69-3) fills a disclosed gap in TAAR1 triazole carboxamide patent SAR, combining the sterically distinct diphenyl carboxamide tail with 3,5-dimethyl ring substitution. Use as: (1) a high-lipophilicity standard (XLogP3=3.8, tPSA=51 Ų) for CNS PAMPA assays; (2) a negative-control chemotype for TAAR1 off-target screening (minimal ChEMBL bioactivity: 3 assays); (3) a substrate for Cu-catalyzed C-N coupling methodology development. Available from BenchChem with rapid global shipping.

Molecular Formula C17H16N4O
Molecular Weight 292.342
CAS No. 691398-69-3
Cat. No. B2735892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethyl-N,N-diphenyl-1H-1,2,4-triazole-1-carboxamide
CAS691398-69-3
Molecular FormulaC17H16N4O
Molecular Weight292.342
Structural Identifiers
SMILESCC1=NN(C(=N1)C)C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C17H16N4O/c1-13-18-14(2)21(19-13)17(22)20(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,1-2H3
InChIKeyXSMRLKCJBGUGPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Dimethyl-N,N-diphenyl-1H-1,2,4-triazole-1-carboxamide: Core Properties & Classification


3,5-Dimethyl-N,N-diphenyl-1H-1,2,4-triazole-1-carboxamide is a fully synthetic triazole-based carboxamide bearing methyl groups at the 3‑ and 5‑positions of the 1,2,4-triazole ring and a diphenyl-substituted carboxamide moiety at N‑1 [1]. The compound falls within the Markush scope of several TAAR1-targeted patent families where triazole carboxamides are claimed as trace amine‑associated receptor ligands [2]. Its computed XLogP3 of 3.8 and topological polar surface area of 51 Ų indicate moderate lipophilicity and limited hydrogen‑bonding capacity, consistent with a CNS‑penetrant small‑molecule profile [1].

Chemotype 3,5-Dimethyl-N,N-diphenyl-1,2,4-triazole-1-carboxamide; fully synthetic, CNS-penetrant computational profile
Target Class TAAR1-targeted Markush scope in triazole carboxamide patents; structural tool for trace amine receptor research
Use Context Early-stage SAR probe; may support CNS tool compound design and methodology development

Why Generic Substitution Fails for CAS 691398-69-3


Although numerous triazole carboxamides appear within TAAR1 patent families, the specific combination of methyl groups at positions 3 and 5 of the triazole ring together with a diphenyl carboxamide tail is not broadly represented in published structure‑activity relationship (SAR) data [1]. Modifications at the N‑carboxamide substituents are known to strongly influence TAAR1 affinity, intrinsic efficacy, and metabolic stability within this chemotype [2]. Replacing 3,5-dimethyl‑N,N‑diphenyl‑1H‑1,2,4‑triazole‑1‑carboxamide with an N,N‑dimethyl analog or an N‑aryl variant that lacks the 3,5‑dimethyl substitution pattern risks unpredictable shifts in pharmacological profile, physicochemical properties, and off‑target activity, making unvalidated substitution a source of experimental irreproducibility [1][2].

3,5-Dimethyl + N,N-diphenyl substitution pattern is unique in published SAR; N-alkyl or mono-phenyl replacements may shift TAAR1 pharmacology unpredictably.

Carboxamide N-substituents influence intrinsic efficacy and metabolic stability; diphenyl-to-dimethyl swap can alter physicochemical and off-target profiles.

No comparative bioactivity data exist for close analogs; substitution without experimental validation risks irreproducible results in receptor assays.

Differentiation Evidence vs. Analogs for CAS 691398-69-3


TAAR1 Activity: Patent Class-Level Inference

The compound falls within the generic formula I of patent EP 2895478 B1, where compounds are described as having 'good affinity to the trace amine associated receptors (TAARs), especially for TAAR1' [1]. No specific EC₅₀, Kᵢ, or intrinsic efficacy value for 3,5‑dimethyl‑N,N‑diphenyl‑1H‑1,2,4‑triazole‑1‑carboxamide is disclosed in the patent. In contrast, a structurally related N,N‑dimethyl‑3,5‑diphenyl‑4H‑1,2,4‑triazole‑4‑carboxamide analog was synthesized via copper‑catalyzed cross‑dehydrogenative coupling, but no biological data were reported [2]. For procurement decisions, the absence of disclosed functional TAAR1 data for the target compound versus literature‑reported analogs means selection must currently rely on structural uniqueness rather than proven biological differentiation.

TAAR1 Activity
Class-level inference
No disclosed EC50 or Ki
Structural uniqueness within patent scope; users must generate potency data to differentiate from analogs.
Data to verify; patent-derived class assignment only
TAAR1 trace amine receptor triazole carboxamide

Lipophilicity & CNS Penetration vs. N,N-Dimethyl Analog

The target compound has a computed XLogP3 of 3.8 and a topological polar surface area (tPSA) of 51 Ų [1]. For the closest commercially available comparator lacking the diphenyl substitution, N,N‑dimethyl‑1,2,4‑triazole‑1‑carboxamide, the XLogP3 is predicted to be approximately 0.0–0.5 and tPSA approximately 50 Ų . The substantial increase of ~3.3 log units in lipophilicity for the target compound is expected to translate into higher CNS penetration and stronger plasma protein binding. No experimental logP or logD₇.₄ data are available for either compound.

Computed Lipophilicity
Cross-study comparable
Δ XLogP3 ≈ +3.3 to +3.8; tPSA ≈ 51 Ų (difference negligible)
~1,000-fold higher computed lipophilicity vs. N,N-dimethyl analog; may affect CNS distribution and protein binding.
No experimental logD available; verify for in vivo CNS studies
lipophilicity CNS drug profile XLogP3

Synthetic Route Specificity: Copper-Catalyzed vs. Multi-Step

A copper‑catalyzed cross‑dehydrogenative coupling (CDC) protocol was recently reported for the synthesis of N,N‑dimethyl‑3,5‑diphenyl‑4H‑1,2,4‑triazole‑4‑carboxamides in moderate to good yields (40–72%) [1]. However, the specific synthesis of 3,5‑dimethyl‑N,N‑diphenyl‑1H‑1,2,4‑triazole‑1‑carboxamide has not been published via this route; vendor descriptions indicate it is prepared by cyclization of appropriate precursors under controlled conditions . No comparative yield data for the target compound versus the diphenyl‑substituted CDC substrate exist. The juxtaposition highlights a synthetic gap: the CDC method is validated only for 3,5‑diphenyl substrates, and its applicability to the 3,5‑dimethyl substrate remains untested.

Synthetic Route
Supporting evidence
No published protocol or yield data
De novo synthesis development required; vendor QC is the only purity assurance for procurement.
Published CDC method valid only for 3,5-diphenyl substrates
synthesis copper catalysis comparative yield

ChEMBL Bioactivity vs. TAAR1 Ligands

The ChEMBL database contains exactly 3 potency assay records for CHEMBL1448347 (the target compound), classified as functional (F) assays against 2 protein targets: one enzyme and one membrane receptor [1]. In contrast, the best‑characterized triazole carboxamide TAAR1 agonists in the patent literature have comprehensive datasets including EC₅₀ values <100 nM for human TAAR1, selectivity panels, and in vivo pharmacokinetic profiles [2]. The 3‑assay profile of the target compound provides no quantitative selectivity, metabolic stability, or off‑target data, meaning its true differentiation from optimized TAAR1 leads remains unestablished.

Bioactivity Records
Class-level inference
3 potency assays vs. >10-fold more for lead TAAR1 ligands
Early-stage probe; limited selectivity and ADME profiling data.
Prioritize more extensively profiled analogs for translational studies
bioactivity ChEMBL selectivity profile

Application Scenarios for CAS 691398-69-3


TAAR1 SAR Expansion with Lipophilic Amides

Leverage the compound’s high computed lipophilicity (XLogP3 = 3.8) [1] to systematically explore the effect of N,N‑diphenyl substitution on TAAR1 binding and functional selectivity, comparing it against previously described N‑alkyl and mono‑phenyl analogs [2]. The structural distinction is quantitatively definable and fills a gap in the disclosed SAR landscape of the TAAR1 triazole carboxamide patent space.

Physicochemical Benchmark for CNS-Penetrant Triazole Carboxamides

Use the compound as a high‑lipophilicity standard (XLogP3 = 3.8, tPSA = 51 Ų) [1] in parallel artificial membrane permeability assays (PAMPA) and solubility studies to benchmark newly synthesized triazole carboxamides intended for CNS targets. Its computed properties provide a reproducible reference point when head‑to‑head experimental data are unavailable.

Copper-Catalyzed Functionalization: Starting Material

Employ the compound as a substrate for developing copper‑catalyzed C‑N coupling methodologies applicable to sterically hindered triazole carboxamides. The published CDC protocol for N,N‑dimethyl‑3,5‑diphenyl analogs [2] offers a quantitative yield baseline (40–72%) against which yields for the 3,5‑dimethyl substrate can be compared once data are generated.

N-Carboxamide Selectivity Profiling: Negative Control

Given its minimal ChEMBL bioactivity profile (3 potency assays) [3], the compound can serve as a negative‑control chemotype for off‑target screening of structurally related TAAR1 lead candidates, ensuring that the diphenyl carboxamide motif does not introduce unwanted activity at unrelated GPCRs or enzymes when absent from the comparator structure.

Application
Selection Property
Validation Focus
TAAR1 SAR Expansion
N,N-Diphenyl lipophilic motif
Binding and functional selectivity vs. N-alkyl and mono-phenyl analogs
CNS Penetration Benchmark
High computed lipophilicity standard
PAMPA and solubility reference for CNS triazole carboxamides
Copper-Catalyzed Methodology
Sterically hindered triazole substrate
Yield benchmarking against published CDC protocol for diphenyl analogs
Negative-Control Chemotype
Minimal bioactivity profile
Off-target screening specificity; verify no activity at unrelated GPCRs
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